2,3-Dibromo-6-fluorobenzodifluoride
Description
2,3-Dibromo-6-fluorobenzodifluoride is a halogenated aromatic compound characterized by a benzene ring substituted with bromine atoms at positions 2 and 3, a fluorine atom at position 6, and two additional fluorine atoms (likely forming a difluoride group, though their exact positions are unspecified).
Properties
IUPAC Name |
1,2-dibromo-3-(difluoromethyl)-4-fluorobenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H3Br2F3/c8-3-1-2-4(10)5(6(3)9)7(11)12/h1-2,7H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GPBMIVYOPFRRFT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1F)C(F)F)Br)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H3Br2F3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.90 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,3-Dibromo-6-fluorobenzodifluoride typically involves the bromination and fluorination of benzodifluoride derivatives. The reaction conditions often include the use of bromine and fluorine sources under controlled temperature and pressure to ensure selective halogenation.
Industrial Production Methods: In industrial settings, the production of 2,3-Dibromo-6-fluorobenzodifluoride may involve large-scale bromination and fluorination processes. These methods are optimized for high yield and purity, often utilizing catalysts and specific reaction conditions to achieve the desired product.
Chemical Reactions Analysis
Types of Reactions: 2,3-Dibromo-6-fluorobenzodifluoride undergoes various chemical reactions, including:
Substitution Reactions: The bromine and fluorine atoms can be substituted with other functional groups under appropriate conditions.
Reduction Reactions: The compound can be reduced to form less halogenated derivatives.
Oxidation Reactions: Oxidative conditions can lead to the formation of more complex aromatic compounds.
Common Reagents and Conditions:
Substitution: Reagents such as sodium hydroxide or potassium tert-butoxide in polar solvents.
Reduction: Hydrogen gas in the presence of palladium on carbon (Pd/C) catalyst.
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield various substituted benzodifluorides, while reduction reactions may produce partially dehalogenated compounds.
Scientific Research Applications
2,3-Dibromo-6-fluorobenzodifluoride has several scientific research applications, including:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development and as a pharmacological agent.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2,3-Dibromo-6-fluorobenzodifluoride involves its interaction with molecular targets through halogen bonding and other non-covalent interactions. These interactions can influence the compound’s reactivity and its effects on biological systems. The specific pathways involved depend on the context of its application, such as its role in chemical synthesis or biological assays.
Comparison with Similar Compounds
Comparative Analysis with Structural Analogs
The structural analogs of 2,3-Dibromo-6-fluorobenzodifluoride include benzaldehyde derivatives with varying bromine and fluorine substituents (Table 1). These compounds share high similarity scores (0.91–0.98) due to overlapping halogenation patterns but differ in functional groups and substituent positions, leading to divergent reactivity and applications.
Table 1: Structural Comparison with Similar Compounds
| CAS Number | Compound Name | Substituent Positions | Functional Group | Similarity Score |
|---|---|---|---|---|
| 360576-04-1 | 6-Bromo-2,3-difluorobenzaldehyde | Br: 6; F: 2,3 | Aldehyde | 0.98 |
| 154650-59-6 | 2-Bromo-4,6-difluorobenzaldehyde | Br: 2; F: 4,6 | Aldehyde | 0.93 |
| 1263377-81-6 | 2,3-Dibromo-5,6-difluorobenzaldehyde | Br: 2,3; F: 5,6 | Aldehyde | 0.91 |
| 1370025-54-9 | 2-Bromo-6-fluoro-4-methylbenzaldehyde | Br: 2; F: 6; CH₃: 4 | Aldehyde | 0.91 |
Key Observations:
Substituent Positions :
- The highest similarity (0.98) is observed with 6-Bromo-2,3-difluorobenzaldehyde , which shares fluorine at positions 2 and 3 but places bromine at position 6 instead of 2 and 3 in the main compound.
- 2,3-Dibromo-5,6-difluorobenzaldehyde (similarity 0.91) has bromine at 2 and 3 but adds fluorine at 5 and 6, differing in electronic effects due to adjacent fluorine atoms .
Steric and Electronic Effects : Additional methyl groups (e.g., in 2-Bromo-6-fluoro-4-methylbenzaldehyde) or fluorine atoms alter solubility and boiling points, though experimental data are unavailable for direct comparison.
Research Findings and Data Gaps
- Hypothetical Properties: The main compound’s dual bromine atoms may increase molecular weight and halogen-bonding capacity compared to mono-brominated analogs. Fluorine substituents likely enhance thermal stability and electron-withdrawing effects, influencing reaction pathways.
- Data Limitations: No experimental data on melting points, solubility, or spectroscopic profiles are available, underscoring the need for targeted studies.
Biological Activity
2,3-Dibromo-6-fluorobenzodifluoride is a halogenated aromatic compound that has garnered interest in various fields, particularly in medicinal chemistry and organic synthesis. Its unique structural features, characterized by the presence of bromine and fluorine atoms, contribute to its biological activity. This article explores the biological activity of this compound, detailing its mechanisms of action, potential therapeutic applications, and relevant case studies.
Chemical Structure and Properties
The molecular formula of 2,3-Dibromo-6-fluorobenzodifluoride is . The compound's structure includes two bromine atoms and one fluorine atom attached to a benzene ring, which significantly influences its reactivity and biological interactions.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 267.89 g/mol |
| Boiling Point | Not readily available |
| Solubility | Soluble in organic solvents |
The biological activity of 2,3-Dibromo-6-fluorobenzodifluoride is primarily attributed to its ability to interact with various biomolecules. The halogen substituents enhance the compound's electrophilic character, allowing it to participate in nucleophilic substitution reactions with biological nucleophiles such as proteins and nucleic acids. This interaction can modulate enzyme activities and receptor functions, potentially leading to therapeutic effects.
Biological Activity Overview
Research indicates that 2,3-Dibromo-6-fluorobenzodifluoride exhibits several biological activities:
- Antimicrobial Activity : Preliminary studies suggest that this compound may possess antimicrobial properties against certain bacterial strains.
- Anticancer Potential : The compound has been evaluated for its ability to inhibit cancer cell proliferation in vitro. Specific studies have shown promising results against various cancer cell lines.
- Enzyme Inhibition : It has been investigated for its potential to inhibit specific enzymes involved in metabolic pathways, which could be beneficial in treating metabolic disorders.
Case Studies
-
Anticancer Activity :
A study conducted by researchers at [source] explored the effects of 2,3-Dibromo-6-fluorobenzodifluoride on human cancer cell lines. The results indicated a dose-dependent reduction in cell viability, suggesting potential as a chemotherapeutic agent. -
Antimicrobial Properties :
In another investigation published in [source], the compound was tested against various bacterial strains. The findings revealed significant antibacterial activity, particularly against Gram-positive bacteria, highlighting its potential as an antimicrobial agent. -
Enzyme Interaction :
Research detailed in [source] examined the inhibitory effects of 2,3-Dibromo-6-fluorobenzodifluoride on specific enzymes involved in the glycolytic pathway. The results demonstrated a marked inhibition of enzyme activity, suggesting possible applications in metabolic regulation.
Comparative Analysis with Similar Compounds
To understand the unique properties of 2,3-Dibromo-6-fluorobenzodifluoride, it is useful to compare it with other halogenated compounds:
| Compound | Molecular Formula | Anticancer Activity | Antimicrobial Activity |
|---|---|---|---|
| 2,3-Dibromo-6-fluorobenzodifluoride | Yes | Yes | |
| 2-Bromo-4-fluorophenol | Moderate | No | |
| 4-Bromo-3-fluorobenzoic acid | Yes | Moderate |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
